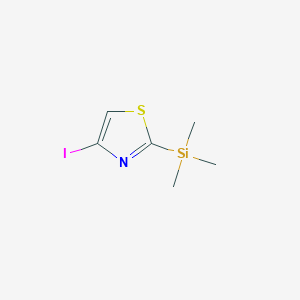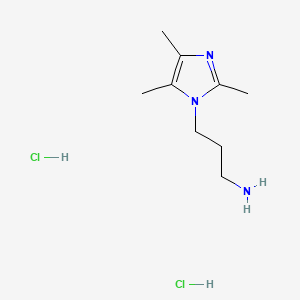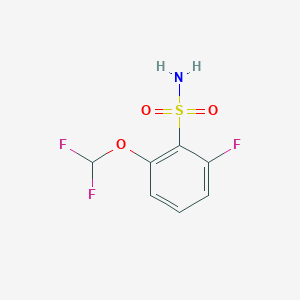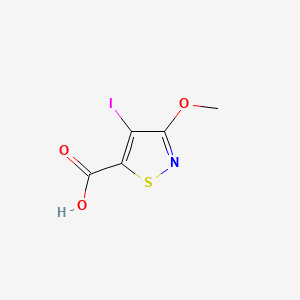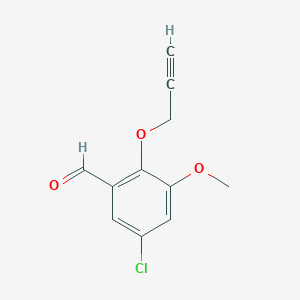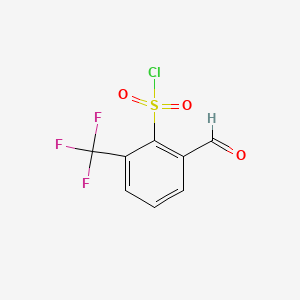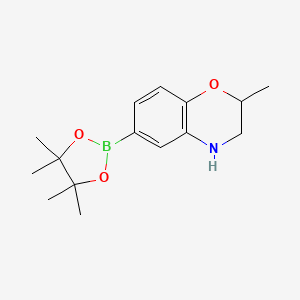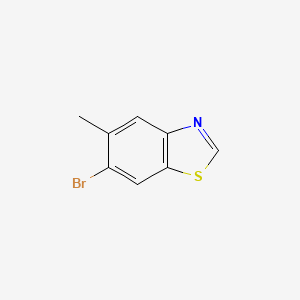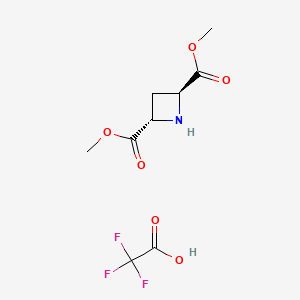
rac-2,4-dimethyl (2R,4R)-azetidine-2,4-dicarboxylate, trifluoroacetic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
rac-2,4-dimethyl (2R,4R)-azetidine-2,4-dicarboxylate; trifluoroacetic acid is a complex organic compound that has garnered interest in various scientific fields due to its unique structural properties and potential applications. This compound is characterized by the presence of an azetidine ring, which is a four-membered nitrogen-containing ring, and two carboxylate groups. The addition of trifluoroacetic acid enhances its stability and reactivity, making it a valuable compound for research and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of rac-2,4-dimethyl (2R,4R)-azetidine-2,4-dicarboxylate typically involves the cyclization of appropriate precursors under controlled conditions. One common method includes the reaction of dimethyl malonate with an appropriate amine to form the azetidine ring. The reaction is usually carried out in the presence of a strong base such as sodium hydride or potassium tert-butoxide, and the reaction mixture is heated to facilitate cyclization.
Industrial Production Methods
In an industrial setting, the production of rac-2,4-dimethyl (2R,4R)-azetidine-2,4-dicarboxylate may involve continuous flow reactors to ensure consistent quality and yield. The use of trifluoroacetic acid in the reaction mixture helps to stabilize the intermediate compounds and improve the overall efficiency of the synthesis process.
Chemical Reactions Analysis
Types of Reactions
rac-2,4-dimethyl (2R,4R)-azetidine-2,4-dicarboxylate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can lead to the formation of amines or other reduced derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, where one of the substituents is replaced by another nucleophile.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Nucleophiles like halides, amines, or alcohols can be used under basic or acidic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce amines. Substitution reactions can result in a variety of substituted azetidine derivatives.
Scientific Research Applications
rac-2,4-dimethyl (2R,4R)-azetidine-2,4-dicarboxylate has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties, including as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of rac-2,4-dimethyl (2R,4R)-azetidine-2,4-dicarboxylate involves its interaction with specific molecular targets and pathways. The compound’s azetidine ring can interact with enzymes and receptors, potentially inhibiting or modulating their activity. The presence of carboxylate groups allows for hydrogen bonding and electrostatic interactions, which can influence the compound’s binding affinity and specificity.
Comparison with Similar Compounds
Similar Compounds
- rac-2,4-dimethyl (2R,4R)-1-benzylazetidine-2,4-dicarboxylate
- rac-2,4-dimethyl (2R,4R)-1-phenylazetidine-2,4-dicarboxylate
Uniqueness
rac-2,4-dimethyl (2R,4R)-azetidine-2,4-dicarboxylate is unique due to its specific substitution pattern and the presence of trifluoroacetic acid, which enhances its stability and reactivity. This makes it distinct from other azetidine derivatives and valuable for specific applications in research and industry.
Properties
Molecular Formula |
C9H12F3NO6 |
|---|---|
Molecular Weight |
287.19 g/mol |
IUPAC Name |
dimethyl (2S,4S)-azetidine-2,4-dicarboxylate;2,2,2-trifluoroacetic acid |
InChI |
InChI=1S/C7H11NO4.C2HF3O2/c1-11-6(9)4-3-5(8-4)7(10)12-2;3-2(4,5)1(6)7/h4-5,8H,3H2,1-2H3;(H,6,7)/t4-,5-;/m0./s1 |
InChI Key |
ABDBFPZKTOLFMI-FHAQVOQBSA-N |
Isomeric SMILES |
COC(=O)[C@@H]1C[C@H](N1)C(=O)OC.C(=O)(C(F)(F)F)O |
Canonical SMILES |
COC(=O)C1CC(N1)C(=O)OC.C(=O)(C(F)(F)F)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![2-{12-[2-(Dimethylamino)ethyl]-4,6-dioxa-10,12-diazatricyclo[7.3.0.0,3,7]dodeca-1,3(7),8,10-tetraen-11-yl}ethan-1-amine trihydrochloride](/img/structure/B13457325.png)
